methyl 1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylate
CAS No.:
Cat. No.: VC15879185
Molecular Formula: C7H8F2N2O2
Molecular Weight: 190.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H8F2N2O2 |
|---|---|
| Molecular Weight | 190.15 g/mol |
| IUPAC Name | methyl 1-(2,2-difluoroethyl)pyrazole-4-carboxylate |
| Standard InChI | InChI=1S/C7H8F2N2O2/c1-13-7(12)5-2-10-11(3-5)4-6(8)9/h2-3,6H,4H2,1H3 |
| Standard InChI Key | VPWUWZKQDDLAJI-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=CN(N=C1)CC(F)F |
Introduction
Methyl 1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylate is a synthetic organic compound belonging to the pyrazole family. Its chemical structure features a pyrazole ring substituted with a difluoroethyl group and a methyl ester of a carboxylic acid. The compound's CAS number is 1784571-39-6, and its molecular formula is C7H8F2N2O2 .
Synthesis and Chemical Reactivity
The synthesis of methyl 1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylate typically involves multi-step reactions that may include the use of hydrazine and appropriate organic solvents. The difluoroethyl substituent enhances the compound's lipophilicity, which can improve its membrane permeability and biological activity.
The compound's chemical reactivity is influenced by its functional groups, particularly the carboxylate ester, which can undergo hydrolysis or participate in condensation reactions. The difluoroethyl group contributes to its stability and potential biological interactions.
Biological Activity and Potential Applications
While specific biological activity data for methyl 1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylate is limited, compounds with similar structures have shown promising results in antimicrobial and anti-inflammatory activities. The difluoroethyl substituent may enhance binding affinity to biological targets, making it a candidate for further pharmacological evaluation.
| Compound | Biological Activity | Potential Applications |
|---|---|---|
| Methyl 1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylate | Potential antimicrobial properties | Pharmaceutical and agrochemical applications |
| Similar Pyrazole Derivatives | Antimicrobial, anti-inflammatory | Pharmaceuticals, agrochemicals |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume